molecular formula C18H22N2O2S B2951491 (2,5-Dimethylfuran-3-yl)(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone CAS No. 1421489-53-3

(2,5-Dimethylfuran-3-yl)(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone

Cat. No.: B2951491
CAS No.: 1421489-53-3
M. Wt: 330.45
InChI Key: SNPXPVIFQHMSKC-UHFFFAOYSA-N
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Description

(2,5-Dimethylfuran-3-yl)(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone is a synthetic chemical compound of interest in medicinal chemistry and drug discovery research. Its molecular architecture incorporates several privileged structures commonly found in pharmacologically active molecules, including a furan ring, a piperidine scaffold, and a thioether linkage to a pyridine moiety. These features are known to contribute to significant biological potential. Furan and pyridine heterocycles are frequently explored in the development of novel therapeutic agents due to their diverse interactions with biological targets . The piperidine nucleus is a common motif in pharmaceuticals, often contributing to desired pharmacokinetic properties. The specific mechanism of action and primary research applications for this exact compound are not yet fully elucidated in the available scientific literature and require further investigation by qualified researchers. Current studies on analogous compounds suggest potential research avenues in modulating protein-protein interactions or enzyme activity, given that similar molecular frameworks are investigated for these purposes . This compound is presented to the research community as a chemical tool for probing biological systems and advancing the development of new therapeutic candidates. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2,5-dimethylfuran-3-yl)-[4-(pyridin-2-ylsulfanylmethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2S/c1-13-11-16(14(2)22-13)18(21)20-9-6-15(7-10-20)12-23-17-5-3-4-8-19-17/h3-5,8,11,15H,6-7,9-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNPXPVIFQHMSKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N2CCC(CC2)CSC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound (2,5-Dimethylfuran-3-yl)(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone , with the CAS number 1421489-53-3, is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

The molecular formula of this compound is C18H22N2O2SC_{18}H_{22}N_{2}O_{2}S, with a molecular weight of approximately 330.4 g/mol. The structure incorporates a dimethylfuran moiety and a piperidine ring substituted with a pyridinylthio group, which may contribute to its biological properties.

PropertyValue
Molecular FormulaC₁₈H₂₂N₂O₂S
Molecular Weight330.4 g/mol
CAS Number1421489-53-3

Research indicates that compounds similar to (2,5-Dimethylfuran-3-yl)(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone may exhibit various biological activities through multiple mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as cell signaling and energy metabolism.
  • Antimicrobial Properties : Similar compounds have shown effectiveness against various bacterial strains, suggesting potential use as antimicrobial agents.
  • Cytotoxic Effects : Preliminary studies indicate that it might influence cell viability in certain cancer cell lines, warranting further investigation into its anticancer properties.

Case Studies and Research Findings

  • Antimicrobial Activity : A study on related thioether compounds demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria, indicating that the sulfur-containing moiety might enhance biological activity .
  • Cytotoxicity Testing : In vitro assays have shown that derivatives of pyridine-thio compounds can induce apoptosis in cancer cells, suggesting a potential role in cancer therapy .
  • Molecular Docking Studies : Computational models have predicted strong binding affinities of this compound to various protein targets involved in disease pathways, supporting its potential as a lead compound for drug development.

Toxicological Profile

While detailed toxicological data specific to this compound is limited, related compounds have been assessed for safety profiles. The presence of the furan ring has raised concerns due to potential mutagenicity; however, studies are ongoing to better understand these risks.

Synthesis

The synthesis of (2,5-Dimethylfuran-3-yl)(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone typically involves multi-step organic reactions:

  • Formation of the Furan Ring : The furan component can be synthesized through cyclization reactions involving suitable precursors.
  • Pyridine-Thio Group Introduction : This step often involves nucleophilic substitution reactions where the thio group is introduced to the piperidine framework.
  • Final Coupling Reaction : The final step involves coupling the furan and piperidine components to form the target compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

A systematic comparison of this compound with analogs requires evaluating structural, physicochemical, and functional properties. Below is a framework for such comparisons, informed by methodologies referenced in the evidence:

Structural Similarity and Crystallographic Analysis

The SHELX system remains a gold standard for crystallographic refinement, enabling precise determination of bond lengths, angles, and conformational features . For example:

Table 1: Structural Comparison of Selected Analogs

Compound Core Structure Key Substituents Crystallographic Data Availability (via SHELX)
Target Compound Furan + Piperidine Pyridin-2-ylthio, Dimethylfuran Likely
4-(Furan-3-carbonyl)piperidine Furan + Piperidine None Common
4-(Pyridin-2-ylthiomethyl)piperidine Piperidine Pyridin-2-ylthio Limited
Physicochemical Properties

Critical micelle concentration (CMC) determination methods, such as spectrofluorometry and tensiometry (as applied to quaternary ammonium compounds like BAC-C12 ), could be adapted to assess the aggregation behavior of the target compound. However, its non-ionic nature may necessitate alternative techniques (e.g., solubility assays).

Table 2: Physicochemical Parameters

Compound LogP (Predicted) Solubility (mg/mL) CMC (mM) Method (Reference)
Target Compound ~3.2 <0.1 (aqueous) N/A N/A
BAC-C12 (for methodology reference) 4.5 8.3 (spectro) 8.0 Spectrofluorometry

Methodological Considerations

  • Crystallography : SHELX-based refinements provide high-resolution structural data but require quality crystals, which may be challenging for flexible molecules like the target compound .
  • Similarity Assessment : Dissimilarity in biological activity can arise despite structural similarity due to substituent-specific interactions (e.g., sulfur vs. oxygen linkers) .

Q & A

Basic: What synthetic methodologies are recommended for preparing this compound, and what critical parameters influence yield?

Answer:
The synthesis of structurally related piperidine-furan hybrids often involves coupling reactions between furan derivatives and functionalized piperidine intermediates. Key steps include:

  • Nucleophilic substitution : For introducing the pyridin-2-ylthio moiety to the piperidine ring (e.g., using sodium hydroxide in dichloromethane) .
  • Schlenk techniques : To handle air-sensitive intermediates, ensuring anhydrous conditions.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to achieve ≥99% purity .
Parameter Optimal Condition Impact on Yield
SolventDichloromethaneHigh solubility of intermediates
BaseNaOHFacilitates nucleophilic substitution
Reaction Temperature0–5°C (initial), then room tempMinimizes side reactions
Purification MethodColumn chromatographyRemoves unreacted starting materials

Reference Strategies : Adapt protocols from analogous piperidine-thioether syntheses .

Advanced: How can researchers resolve contradictions in stability data under varying storage conditions?

Answer:
Discrepancies in stability data often arise from differences in sample preparation, storage protocols, or analytical methods. To address this:

  • Controlled Degradation Studies : Store aliquots under varied conditions (e.g., -20°C, 4°C, room temperature with/without light) and monitor purity via HPLC every 7 days .
  • Matrix Stabilization : Add antioxidants (e.g., BHT) or use inert gas (N₂) to minimize oxidative degradation .
  • Standardized Protocols : Adhere to GHS-recommended storage (dry, ventilated, dark environments) and validate stability using multiple techniques (e.g., NMR, mass spectrometry) .

Critical Consideration : Organic degradation rates increase with temperature; continuous cooling may stabilize labile functional groups .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm furan and piperidine ring substitution patterns. Key signals:
    • Furan methyl groups: δ 2.2–2.5 ppm (singlets).
    • Piperidine CH₂-S: δ 3.1–3.4 ppm (multiplet) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragment ions (e.g., cleavage at the methanone bridge).
  • FT-IR : Validate carbonyl (C=O, ~1700 cm⁻¹) and thioether (C-S, ~650 cm⁻¹) groups .

Validation : Cross-reference with computational simulations (e.g., DFT for NMR chemical shifts).

Advanced: How can coupling efficiency between furan and piperidine moieties be optimized?

Answer:

  • Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) for cross-coupling reactions or organocatalysts for Michael additions .
  • Solvent Effects : Compare polar aprotic (DMF, DMSO) vs. non-polar (toluene) solvents; dichloromethane is preferred for intermediate solubility .
  • Reaction Monitoring : Use TLC or in-situ IR to identify kinetic bottlenecks (e.g., incomplete deprotonation).
Catalyst Yield Range Side Products
Pd(OAc)₂60–75%Desulfurization byproducts
NaOH (base-only)40–55%Unreacted starting material

Recommendation : Employ a two-step activation (e.g., Boc protection/deprotection) to enhance regioselectivity .

Basic: What safety protocols are critical for handling this compound?

Answer:

  • PPE Requirements : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of dust/volatiles (P260 precaution) .
  • Spill Management : Absorb with vermiculite, neutralize with 10% acetic acid, and dispose as hazardous waste (P303+P361+P353 response) .

Storage : Keep in airtight containers at -20°C, desiccated, and segregated from oxidizing agents .

Advanced: How should researchers address variability in biological assay results across different platforms?

Answer:

  • Assay Standardization : Use a common reference compound (e.g., positive control) in all assays to normalize data .
  • Matrix Complexity : Replicate real-world conditions (e.g., serum-containing media vs. buffer-only) to assess protein-binding effects.
  • Data Harmonization : Apply multivariate analysis (e.g., PCA) to identify outlier datasets and isolate confounding variables (e.g., pH, temperature) .

Case Study : In HSI-based pollution studies, low initial sample diversity caused skewed results; analogous issues apply to bioactivity screens .

Advanced: What computational strategies predict metabolic degradation pathways for this compound?

Answer:

  • In Silico Tools : Use SwissADME or ADMET Predictor to identify susceptible sites (e.g., furan ring oxidation, thioether cleavage) .
  • Docking Studies : Map interactions with CYP450 isoforms (e.g., CYP3A4) to predict phase I metabolites.
  • Validation : Compare with LC-MS/MS data from in vitro microsomal assays (human/rat liver S9 fractions) .

Limitation : Computational models may underestimate stereochemical effects; experimental validation is essential.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.